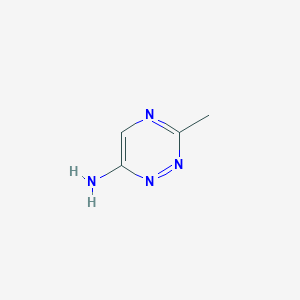![molecular formula C15H11F3N2O B13661310 6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)
6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a methoxy group at the 6-position and a trifluoromethylphenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through a multi-step process. One common method involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. This reaction is promoted by visible light and does not require a photosensitizer .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Trifluoromethylation: Introduction of a trifluoromethyl group.
Substitution Reactions: Replacement of functional groups on the imidazo[1,2-a]pyridine core.
Oxidation and Reduction: Modifications of the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of specific solvents, temperature controls, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activity.
Material Science: Investigated for its properties in the development of new materials.
Chemical Biology: Utilized in studies to understand biological processes and interactions
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine: Another imidazo[1,2-a]pyridine derivative with different substituents.
Trifluoromethylpyridines: Compounds containing a pyridine ring with a trifluoromethyl group.
Uniqueness
The presence of both a methoxy group and a trifluoromethylphenyl group on the imidazo[1,2-a]pyridine core differentiates it from other similar compounds .
Propriétés
Formule moléculaire |
C15H11F3N2O |
|---|---|
Poids moléculaire |
292.26 g/mol |
Nom IUPAC |
6-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-12-5-6-14-19-13(9-20(14)8-12)10-3-2-4-11(7-10)15(16,17)18/h2-9H,1H3 |
Clé InChI |
KSAKKIXUXLQZMF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)


![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)






![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)
